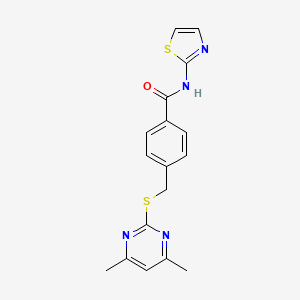

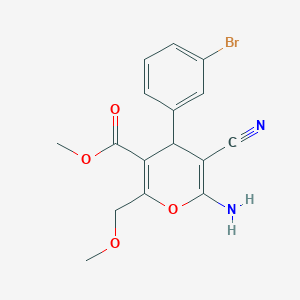

N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-Aryladamantane-1-carboxamides, which includes compounds such as N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide, has been achieved through various methods. One approach involves the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine, which yields N-Aryl(benzyl)adamantane-1-carboxamides with 54–87% efficiency . Another method includes the synthesis of carboxamides with adamantane fragments from adamantanecarboxylic acid chlorides and adamantane-containing amines, followed by the conversion into N-p-nitrophenylsulfonyl and N-p-tolylsulfonylcarbamoyl derivatives .

Molecular Structure Analysis

The molecular structure of the synthesized carboxamides and their derivatives has been confirmed using spectroscopic techniques. Infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy have been utilized to ascertain the structure of new carboxamides having two and three adamantane fragments . These techniques are crucial for verifying the successful synthesis and for understanding the molecular interactions within the compounds.

Chemical Reactions Analysis

The chemical reactivity of adamantane derivatives has been explored in various contexts. For instance, some carboxamides were found to be inactive in reduction reactions with lithium tetrahydridoaluminate, a finding that was further investigated through semiempirical quantum-chemical calculations . Additionally, the reaction of adamantane under atmospheric nitric oxide in the presence of N-hydroxyphthalimide (NHPI) as a radical catalyst resulted in the formation of 1-N-adamantylbenzamide, along with minor products such as 1-nitroadamantane and 1-hydroxyadamantane .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane-type cardo polyamides, which are related to this compound, have been extensively characterized. These polyamides exhibit moderate to high inherent viscosities and are soluble in a variety of polar and less polar solvents. They are amorphous in nature and possess high tensile strength and modulus. The glass transition temperatures of these polyamides range between 254–292°C, and they demonstrate significant thermal stability with 10% weight loss temperatures ranging from 450–507°C in nitrogen and 481–516°C in air . These properties are indicative of the robustness and potential applications of adamantane-type compounds in various fields.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Adamantane derivatives have been explored for their anticancer properties. A study by Sosnovsky, Rao, and Li (1986) discusses the therapeutic potential of adamantane analogues in cancer treatment. The research highlights the importance of structural modifications in enhancing the activity of such compounds, suggesting that adamantane derivatives could be valuable in the search for new anticancer agents (Sosnovsky, Rao, & Li, 1986).

Antimicrobial Activity

The synthesis of adamantane derivatives has also been linked to antimicrobial properties. Al-Wahaibi et al. (2020) synthesized N′-heteroarylidene-1-carbohydrazide derivatives of adamantane, demonstrating broad-spectrum antibacterial activity. This suggests the potential of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide in contributing to the development of new antimicrobial agents (Al-Wahaibi et al., 2020).

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, adamantane-based compounds have been used to synthesize novel polymers with unique properties. Liaw and Liaw (1999) reported the synthesis of new polyamides and polyimides prepared from adamantane derivatives, showcasing their potential in creating materials with high thermal stability and solubility in various solvents (Liaw & Liaw, 1999).

Neuropharmacological Research

Research into adamantane derivatives has extended into neuropharmacology, where these compounds are investigated for their potential effects on serotonin receptors. A study by Abou-Gharbia et al. (1999) on adamantyl aryl- and heteroarylpiperazines revealed their dual activity on serotonin 5-HT(1A) and 5-HT(2) receptors, indicating the potential of adamantane derivatives in developing anxiolytic and antidepressant agents (Abou-Gharbia et al., 1999).

Zukünftige Richtungen

The future directions for “N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide” and similar adamantane derivatives involve further exploration of their unique properties for applications in various fields such as medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Eigenschaften

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-24-16-3-2-14(20(22)23)7-15(16)19-17(21)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYYMJNHWMNMTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2506614.png)

![(Z)-methyl 5-methyl-2-((5-methylfuran-2-yl)methylene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2506622.png)

![8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2506627.png)

![1-[4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2506628.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2506629.png)